1-(3-Bromopropyl)piperidine hydrobromide
Overview
Description
1-(3-Bromopropyl)piperidine hydrobromide is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in medical, environmental, and industrial research due to its unique chemical properties . The compound has the molecular formula C8H17Br2N and a molecular weight of 287.04 g/mol .
Preparation Methods
The synthesis of 1-(3-Bromopropyl)piperidine hydrobromide typically involves the reaction of 1-piperidinepropanol with hydrogen bromide. The process begins by adding 1-piperidinepropanol to 48% hydrogen bromide at 0°C. After standing for 10 minutes, the mixture is heated under a distillation apparatus until approximately 2 mL of water distills off. The reaction is then refluxed for an additional 4 hours, followed by the distillation of the remaining hydrogen bromide until the residue starts to foam. After cooling to 50°C, acetone is added, and the resulting precipitate is filtered off, washed with acetone, and dried to yield this compound as a white solid .
Chemical Reactions Analysis
1-(3-Bromopropyl)piperidine hydrobromide undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include nucleophiles such as amines and thiols. The compound can react with nucleophiles to form substituted piperidine derivatives. For example, the reaction with an amine can produce a secondary amine derivative, while the reaction with a thiol can yield a thioether derivative .
Scientific Research Applications
1-(3-Bromopropyl)piperidine hydrobromide is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)piperidine hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(3-Bromopropyl)piperidine hydrobromide can be compared with other similar compounds, such as:
1-(3-Chloropropyl)piperidine hydrobromide: Similar in structure but with a chlorine atom instead of a bromine atom. It may exhibit different reactivity and biological activity.
1-(3-Iodopropyl)piperidine hydrobromide: Contains an iodine atom, which can influence its chemical properties and reactivity.
1-(3-Fluoropropyl)piperidine hydrobromide: The presence of a fluorine atom can affect the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific reactivity and the types of derivatives it can form, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-(3-bromopropyl)piperidine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrN.BrH/c9-5-4-8-10-6-2-1-3-7-10;/h1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHMRQYPQWJGFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602838 | |
Record name | 1-(3-Bromopropyl)piperidine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58689-34-2 | |
Record name | 1-(3-Bromopropyl)piperidine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-bromopropyl)piperidine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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